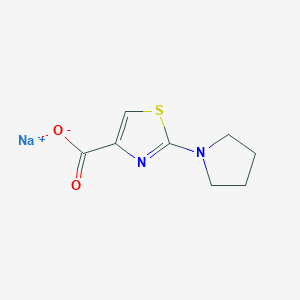
2-吡咯烷-1-基-1,3-噻唑-4-羧酸钠
描述
“Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate” is a chemical compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is a versatile entity in actions and reactions .
Molecular Structure Analysis
The molecular structure of “Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate” comprises a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .科学研究应用
合成和抗菌活性
- 已经研究了 2-吡咯烷-1-基-1,3-噻唑-4-羧酸钠及其衍生物的合成和抗菌特性。例如,Yahya Nural 等人(2018 年)合成了 5,5-二苯基-1-(噻唑-2-基)吡咯烷-2-羧酸甲酯衍生物,这些衍生物表现出有趣的抗菌活性,特别是对鲍曼不动杆菌和结核分枝杆菌 H37Rv 菌株 (Yahya Nural 等人,2018 年)。
抗癌活性
- 已经研究了一些衍生物的潜在抗癌活性。例如,S. M. Gomha 等人(2015 年)制备了对结肠癌和肝癌细胞系表现出有希望的活性的噻唑衍生物 (S. M. Gomha 等人,2015 年)。
抗分枝杆菌特性
- Yahya Nural(2018 年)的研究还探讨了多官能化衍生物的抗分枝杆菌活性,揭示了对结核分枝杆菌 H37Rv 菌株的有效性 (Yahya Nural,2018 年)。
抗惊厥剂
- 已经进行了抗惊厥特性的研究,如 H. Ghabbour 等人(2015 年)的工作,他们合成了新的衍生物并在癫痫模型中对它们进行了评估,发现一些化合物具有显着的抗惊厥活性 (H. Ghabbour 等人,2015 年)。
抗菌和抗真菌活性
- 该化合物及其衍生物已被评估其抗菌和抗真菌作用。L. Yurttaş 等人(2013 年)合成了表现出对金黄色葡萄球菌和粪肠球菌良好活性的腙桥联衍生物 (L. Yurttaş 等人,2013 年)。
新型衍生物的合成
- 该化合物已被用作合成具有各种生物学特性的新型衍生物的基础。Jing Sun 等人(2015 年)开发了一种生成偶氮甲叉叶立德的途径,导致功能化螺环化合物的合成 (Jing Sun 等人,2015 年)。
未来方向
The future directions for research on “Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards should be thoroughly investigated. This information could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
作用机制
Target of Action
Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is a compound that has been synthesized for its potential biological activity Compounds containing pyrrolidine and thiazole ring systems have been found to be active against a variety of biological targets .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . This could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Molecules containing a thiazole ring, another key component of this compound, have been reported to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes .
Result of Action
Compounds containing pyrrolidine and thiazole ring systems have been found to exhibit a variety of biological activities .
Action Environment
The influence of steric factors on biological activity is investigated in the context of pyrrolidine, a key component of this compound .
生化分析
Biochemical Properties
Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space, contributing to its binding affinity with target proteins . This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, influencing their activity and regulation. Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, enhancing its binding stability and specificity .
Cellular Effects
Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate exhibits various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins such as kinases, leading to alterations in downstream signaling cascades . It also affects gene expression by interacting with transcription factors and regulatory proteins, resulting in changes in the expression levels of specific genes . Furthermore, sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate can impact cellular metabolism by influencing the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . For example, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate can modulate gene expression by binding to transcription factors and influencing their ability to regulate target genes . These interactions contribute to the compound’s overall biological effects and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate vary with different dosages in animal models. At lower doses, this compound has been observed to have beneficial effects, such as enhancing cellular function and promoting metabolic activity . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been identified, indicating specific dosage ranges where the compound’s effects transition from beneficial to harmful .
Metabolic Pathways
Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to changes in the overall metabolic profile of cells . Additionally, it can affect the levels of specific metabolites, contributing to alterations in cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s localization and distribution can influence its activity and effectiveness, as it may preferentially target certain tissues or cell types .
Subcellular Localization
The subcellular localization of sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been found to localize in various subcellular structures, including the nucleus, cytoplasm, and mitochondria . Its localization can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
属性
IUPAC Name |
sodium;2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.Na/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10;/h5H,1-4H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVPSISHVOHEII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophen-2-yl]-morpholin-4-yl-methanone hydrochloride](/img/structure/B1402616.png)
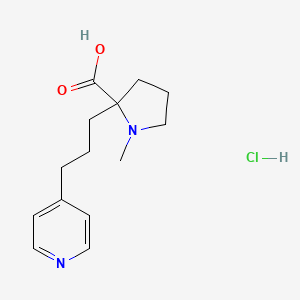
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)
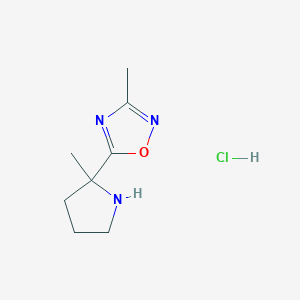
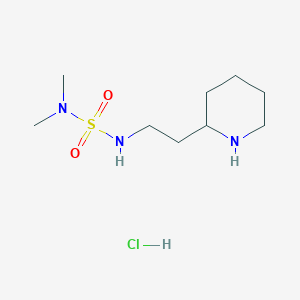


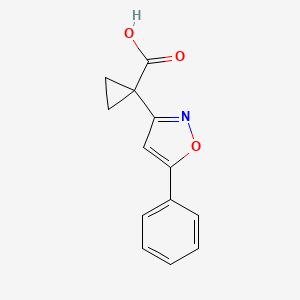

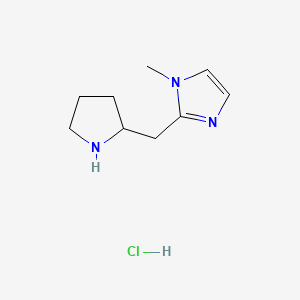
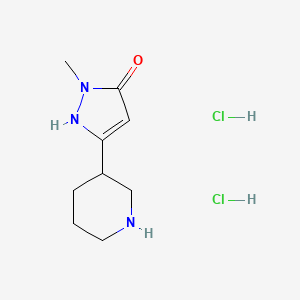
![2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402636.png)
![2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1402637.png)
